molecular formula C15H12N2S B3822554 4-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione CAS No. 41054-45-9

4-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione

Cat. No.: B3822554
CAS No.: 41054-45-9
M. Wt: 252.3 g/mol
InChI Key: FXJFEZPRBYYKHS-UHFFFAOYSA-N
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Description

4-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione, also known as PDBMT, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the benzodiazepine family, which is known for its anxiolytic and sedative properties. In recent years, PDBMT has gained attention due to its unique chemical structure and potential pharmacological properties.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Heterocyclic Compounds : This compound has been synthesized from 3,3-dimercapto-1-aryl-2-propen-1-ones and o-phenylenediamine, leading to a series of new 4-aryl-1,3-dihydro-2H-1,5-benzodiazepine-2-thiones (Nardi, Tajana, & Rossi, 1973).
  • Density Functional Theory (DFT) Investigations : DFT and MP2 level studies have been conducted to determine the reaction mechanism of hydrazinolysis of this compound, showing significant insights into the reaction steps and the formation of pyrazole ring as a product (Okovytyy et al., 2009).

Reactivity and Chemical Behavior

  • Reactivity Studies : Investigations into the reactivity of 4-(2-hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione revealed its utility as a precursor in synthesizing various novel compounds, demonstrating its versatile role in chemical reactions (Gharbi et al., 2005).

Pharmacological Applications

  • Pharmacological Valorization : A study focused on the pharmacological properties of derivatives of 4-phenyl-1,5-benzodiazepin-2-one, highlighting their potential in various therapeutic applications and their psychotropic effects on the central nervous system (Ongone et al., 2018).

Properties

IUPAC Name

4-phenyl-1,3-dihydro-1,5-benzodiazepine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJFEZPRBYYKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194023
Record name 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41054-45-9
Record name 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041054459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,5-Benzodiazepine-2-thione, 1,3-dihydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 23.6 parts of 2,3-dihydro-4-phenyl-1H-1,5-benzodiazepin-2-one and 24.4 parts of phosphorus pentasulfide in 400 parts by volume of pyridine is stirred at reflux temperature for one hour. This solution is then added dropwise with stirring to about 2000 parts by volume of 60° C. warm water. The solid which forms is separated by filtration, washed with water and dried in air overnight. The product thus obtained is recrystallized from ethyl acetate to give, as beige crystals, 2,3-dihydro-4-phenyl-1H-1,5-benzodiazepine-2-thione. This product has the formula ##STR12##
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Synthesis routes and methods II

Procedure details

A mixture of 1.08 g of o-phenylendiamine, 10 ml of xylene and 1.96 g of benzoyldithioacetic acid (Thuillier et al - Bull. Soc. Chim. Fr. 1938 (1959) is refluxed for 1 hour under a stream of nitrogen. The reaction may also be carried out in water, alcohol or dioxane. After cooling, the precipitate is filtered, washed with ethyl ether, and crystallized from ethyl acetate. Yield 2 g, m.p. 228°-230°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione
Reactant of Route 2
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4-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione
Reactant of Route 3
4-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione

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